methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC15111801
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N4O4S |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | methyl 2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C19H24N4O4S/c1-11(2)17-16(18(26)27-3)21-19(28-17)20-14(24)10-23-15(25)9-12-7-5-4-6-8-13(12)22-23/h9,11H,4-8,10H2,1-3H3,(H,20,21,24) |
| Standard InChI Key | JTMLKGWEQYIQBV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C(=O)OC |
Introduction
Methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, an isopropyl group, and a cycloheptapyridazine moiety, which contribute to its potential as a pharmacophore in drug development. This compound is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of methyl 5-isopropyl-2-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves several key steps:
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Starting Materials: Thiazole and pyridazine derivatives are commonly used as starting materials.
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Reaction Conditions: The synthesis requires careful control of temperature and pH to ensure high yields and purity of the desired product.
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Purification Techniques: Chromatography is often employed for purification to achieve high purity levels.
Potential Applications
This compound has several potential applications in medicinal chemistry, primarily due to its structural characteristics and biological activities. It is classified as an indole derivative, although its structure more closely resembles thiazole derivatives, which are known for their diverse biological activities.
Potential Biological Activities
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Pharmacological Potential: The compound's structure suggests it could act as a pharmacophore for drug development, potentially targeting various biological pathways.
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Research Interest: It is of interest in scientific research for its potential applications in developing therapeutic agents.
Chemical Reactions and Stability
The compound can participate in various chemical reactions, including oxidation and reduction processes. Common reagents used include oxidizing agents and reducing agents like lithium aluminum hydride. The choice of solvent and reaction conditions plays a crucial role in determining the outcome of these reactions.
Comparison with Similar Compounds
While specific data on this compound's biological activities is limited, similar thiazole derivatives have shown promising results in medicinal chemistry. For instance, other thiazole-based compounds have been explored for their anti-inflammatory and antimicrobial properties .
Comparison Table
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